molecular formula C24H20ClFN4O3S B3017289 3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260997-69-0

3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3017289
CAS RN: 1260997-69-0
M. Wt: 498.96
InChI Key: LZMXLSAQERJLTA-UHFFFAOYSA-N
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Description

The compound "3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has been explored for various pharmacological activities. The presence of a piperazine unit and halogenated phenyl rings in the structure suggests potential biological activity, possibly as an anticonvulsant or anticancer agent, as indicated by the related compounds in the provided papers .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors such as mercaptoacetic acid. The process includes esterification, ring closure condensations, and substitution reactions to introduce various functional groups, including the piperazine unit and chlorine atoms . The synthesis of similar compounds has been achieved with high specificity and yield, suggesting that the synthesis of the compound would follow a comparable methodology .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been confirmed using spectroscopic methods such as 1H NMR and HRMS . The stability and electronic properties of these molecules can be analyzed through quantum chemical calculations, including HOMO-LUMO analysis, which provides insights into the charge transfer within the molecule . Such analysis is crucial for understanding the reactivity and potential interaction sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidine derivatives can be predicted using Fukui Function Analysis (FFA), which identifies potential sites for electrophilic and nucleophilic attacks . The presence of a piperazine unit and halogenated phenyl rings may also influence the compound's reactivity, particularly in biological systems where it could interact with various enzymes and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, including solubility, melting point, and stability, can be inferred from related compounds. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics . The compound's interaction with biological molecules such as human serum albumin (HSA) can be studied through docking studies, providing insights into its potential therapeutic applications .

Scientific Research Applications

Antibacterial Evaluation

Research has indicated the potential of thieno[3,2-d]pyrimidine derivatives, including 3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, in antibacterial applications. These compounds have been synthesized and evaluated for their efficacy against bacterial strains, showcasing their relevance in the development of new antibacterial agents (More, Chandra, Nargund, & Nargund, 2013).

Antimicrobial Activity

Another study focuses on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which demonstrates the antimicrobial activity of these compounds. This research provides insights into the structural properties that contribute to the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives (Yurttaş et al., 2016).

Anticonvulsant and Analgesic Agents

There is significant research indicating the utility of thieno[3,2-d]pyrimidine derivatives as potential anticonvulsant and analgesic agents. These compounds have shown promising results in acute models of epilepsy and pain management, suggesting their potential in treating neurological conditions (Góra et al., 2021).

Antitumor Activity

Research has also been conducted on the antitumor activity of thieno[3,2-d]pyrimidine derivatives. These compounds have been tested against various cancer cell lines, showing moderate to good activity, which highlights their potential in cancer therapy (Yu et al., 2017).

Potential in Herbicide Development

The compound has also been studied for its potential in herbicide development. Using structure-guided optimization approaches, derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors for key targets in plant growth, offering new avenues for herbicide research (Wang et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-chlorophenyl and 4-fluorophenylpiperazine moieties through a series of reactions.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "acetic anhydride", "3-chlorobenzaldehyde", "4-fluorophenylpiperazine", "triethylamine", "sodium hydride", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-oxo-2H-thieno[3,2-d]pyrimidin-4-yl)acetate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride and triethylamine.", "Step 2: Synthesis of 3-(3-chlorophenyl)-2-(2-oxo-2H-thieno[3,2-d]pyrimidin-4-yl)acrylonitrile by reacting ethyl 2-(2-oxo-2H-thieno[3,2-d]pyrimidin-4-yl)acetate with 3-chlorobenzaldehyde in the presence of sodium hydride and N,N-dimethylformamide.", "Step 3: Synthesis of 3-(3-chlorophenyl)-1-(2-chloroacetylthieno[3,2-d]pyrimidin-4-yl)piperazine by reacting 3-(3-chlorophenyl)-2-(2-oxo-2H-thieno[3,2-d]pyrimidin-4-yl)acrylonitrile with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide.", "Step 4: Synthesis of 3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(3-chlorophenyl)-1-(2-chloroacetylthieno[3,2-d]pyrimidin-4-yl)piperazine with 4-fluorophenylpiperazine in the presence of sodium hydroxide and hydrochloric acid followed by recrystallization from diethyl ether/methanol/water." ] }

CAS RN

1260997-69-0

Molecular Formula

C24H20ClFN4O3S

Molecular Weight

498.96

IUPAC Name

3-(3-chlorophenyl)-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20ClFN4O3S/c25-16-2-1-3-19(14-16)30-23(32)22-20(8-13-34-22)29(24(30)33)15-21(31)28-11-9-27(10-12-28)18-6-4-17(26)5-7-18/h1-8,13-14H,9-12,15H2

InChI Key

LZMXLSAQERJLTA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4

solubility

not available

Origin of Product

United States

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